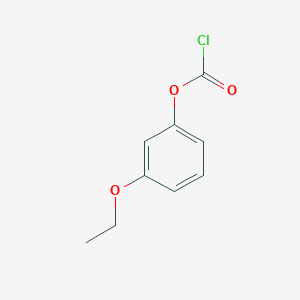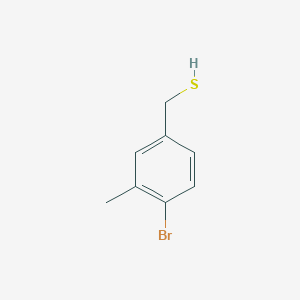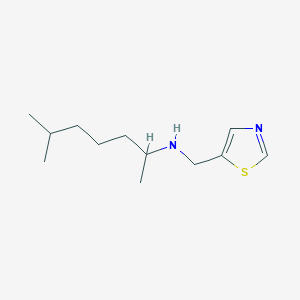![molecular formula C11H16ClNO B13269158 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol is an organic compound with the molecular formula C₁₁H₁₆ClNO It is a phenolic compound with a butan-2-ylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol can be achieved through a Mannich-type reaction. This involves the reaction of a phenol derivative with formaldehyde and a secondary amine, in this case, butan-2-ylamine. The reaction typically occurs in a solvent such as water or dioxane under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar Mannich-type reactions are scaled up for industrial synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the amino group can participate in nucleophilic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Butan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride
- {2-[butan-2-yl(ethyl)amino]-1-(4-tert-butylphenyl)ethyl}(methyl)amine
Uniqueness
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a phenolic group with a butan-2-ylamino group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)methyl]-4-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI Key |
AHMRVYXKGCLVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


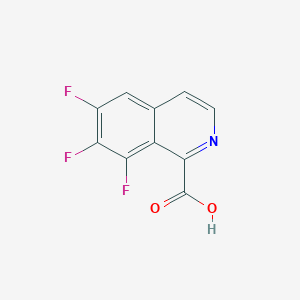
![4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13269081.png)
![2-Bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B13269090.png)
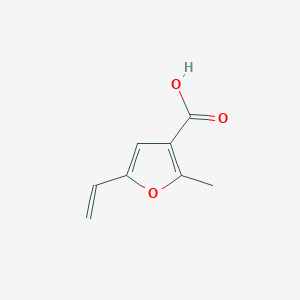
![N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
![6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13269104.png)

![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)
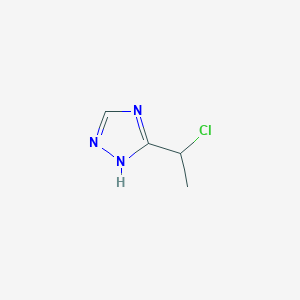

amine](/img/structure/B13269146.png)
